molecular formula C12H9BrCl2N2O2S B13374947 (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide

(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide

Katalognummer: B13374947
Molekulargewicht: 396.1 g/mol
InChI-Schlüssel: QCYDHYMHCKGFRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and pyridine moieties in its structure suggests potential biological activity and utility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting (4-bromophenyl)methanesulfonyl chloride with 3,5-dichloro-2-aminopyridine in the presence of a base such as triethylamine.

    Reaction conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, sulfonamide derivatives are known for their antimicrobial properties. This compound could potentially be explored for its activity against bacterial or fungal infections. Additionally, its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their ability to undergo various chemical transformations makes them versatile intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide would depend on its specific application. In a biological context, it might inhibit enzyme activity or interfere with cellular processes by binding to specific molecular targets. The presence of halogen atoms and the sulfonamide group could enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-chlorophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
  • (4-fluorophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
  • (4-iodophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide

Uniqueness

Compared to similar compounds, (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Eigenschaften

Molekularformel

C12H9BrCl2N2O2S

Molekulargewicht

396.1 g/mol

IUPAC-Name

1-(4-bromophenyl)-N-(3,5-dichloropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H9BrCl2N2O2S/c13-9-3-1-8(2-4-9)7-20(18,19)17-12-11(15)5-10(14)6-16-12/h1-6H,7H2,(H,16,17)

InChI-Schlüssel

QCYDHYMHCKGFRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CS(=O)(=O)NC2=C(C=C(C=N2)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.